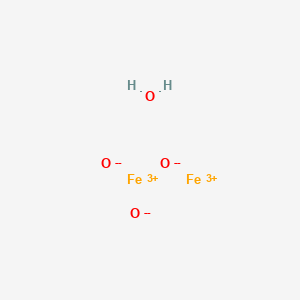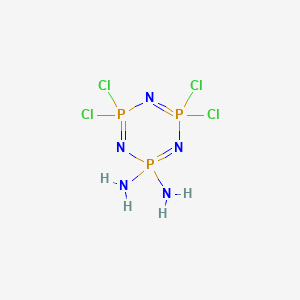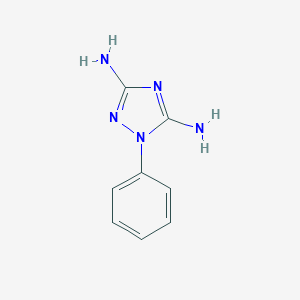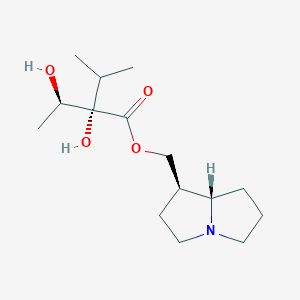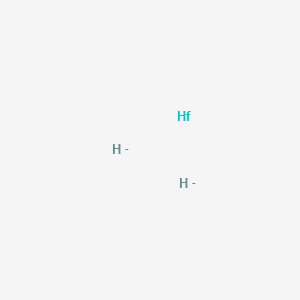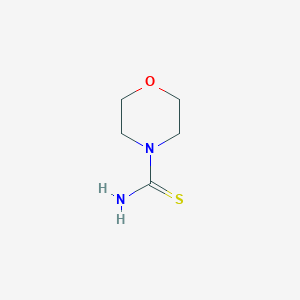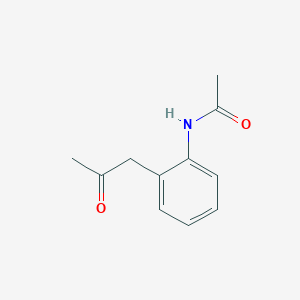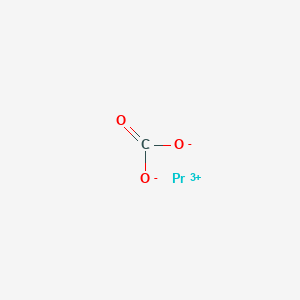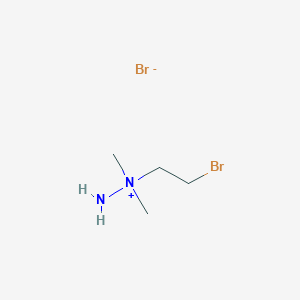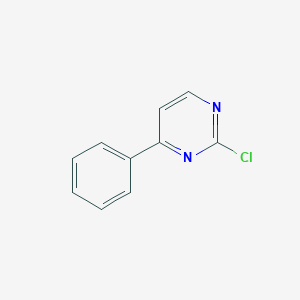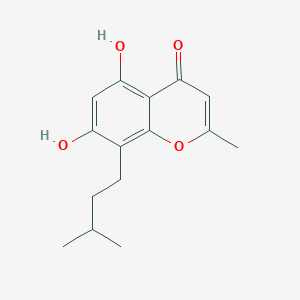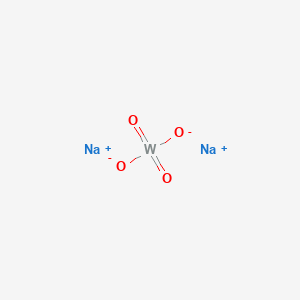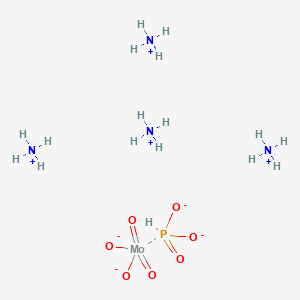
Selenuro de cromo
Descripción general
Descripción
Chromium selenide is an inorganic compound with the chemical formula CrSe. It crystallizes in a hexagonal structure with space group P6₃/mmc. This compound is one of many related chromium-selenium phases, including Cr₇Se₈, Cr₃Se₄, Cr₀.₆₈Se, Cr₂Se₃, and Cr₅Se₈ . Chromium selenide has been described as an antiferromagnet, but its inverse magnetic susceptibility does not match the behavior expected for an antiferromagnet according to the Curie–Weiss law . When synthesized as a single atomic layer, CrSe is ferromagnetic, with a Curie temperature of around 280 K .
Aplicaciones Científicas De Investigación
Chromium selenide has a wide range of scientific research applications due to its unique electronic and magnetic properties. In chemistry, it is used as a semiconductor material for optoelectronic applications . In biology and medicine, chromium selenide is being explored for its potential use in data storage devices and as a component in rechargeable metal batteries . In industry, chromium selenide thin films are used as terahertz resonators for 6G communication technology .
Mecanismo De Acción
Target of Action
Chromium selenide (CrSe) is an inorganic compound that has been used in various applications, particularly in the field of optoelectronics . The primary targets of CrSe are the structures and systems where it is applied, such as semiconductor layers suitable for 6G and terahertz technology applications .
Mode of Action
CrSe interacts with its targets primarily through its physical and chemical properties. It exhibits optical excitations within direct and indirect allowed energy band gaps of 2.60 eV and 3.19 eV, respectively . Moreover, it has been observed that CrSe thin films grown by thermal deposition technique reveal high dielectric constant values up to 11.9 .
Biochemical Pathways
Selenium is required for the production of thyroid hormone-metabolizing enzymes and selenium supplementation is thought to improve the function of thyrocytes and immune cells
Pharmacokinetics
It’s known that crse thin films are deposited onto substrates by the thermal evaporation technique . This suggests that the compound can be manipulated and controlled in specific environments, which could have implications for its bioavailability in those contexts.
Result of Action
The result of CrSe’s action is largely dependent on its application. In optoelectronic applications, for example, CrSe thin films exhibit promising features such as high dielectric constant values and optical excitations within specific energy band gaps . These properties make CrSe a suitable material for use in advanced technology applications, such as 6G and terahertz technologies .
Action Environment
The action, efficacy, and stability of CrSe can be influenced by various environmental factors. For instance, the process of depositing CrSe thin films onto substrates is performed under a vacuum pressure , suggesting that the compound’s properties can be manipulated under specific environmental conditions. Furthermore, the structural and electronic properties of CrSe can transition due to annealing induced strong interfacial interaction .
Análisis Bioquímico
Cellular Effects
It is known that selenium, a component of chromium selenide, plays a significant role in various cellular functions, including regulation of selenium transport, thyroid hormones, immunity, and redox homeostasis
Molecular Mechanism
It is known that the compound can transition from one stoichiometry to another due to annealing-induced strong interfacial interaction . This transition influences the compound’s structural and electronic properties .
Temporal Effects in Laboratory Settings
It is known that the compound can transition from one stoichiometry to another due to annealing . This transition could potentially influence the compound’s stability and long-term effects on cellular function.
Metabolic Pathways
It is known that selenium, a component of chromium selenide, is involved in various metabolic pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Chromium selenide thin films can be prepared using various methods, including thermal deposition and chemical bath deposition. In the thermal deposition technique, high purity chromium selenide powders are evaporated under a vacuum pressure of 10⁻⁵ mbar . The films exhibit optical excitations within direct and indirect allowed energy band gaps of 2.60 eV and 3.19 eV, respectively . In the chemical bath deposition method, the structural and optical properties of chromium selenide thin films are controlled by the pH of the chemical bath . The optical band gap varies between 3.80 and 3.92 eV, and film thickness changes from 76 nm to 126 nm depending on the pH levels .
Industrial Production Methods: Industrial production of chromium selenide involves the use of high purity chromium and selenium powders. The powders are mixed and heated in a controlled environment to form the desired compound. The process parameters, such as temperature and pressure, are carefully monitored to ensure the formation of high-quality chromium selenide.
Análisis De Reacciones Químicas
Chromium selenide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include selenium dioxide, sodium hydroxide, and methanol . The major products formed from these reactions depend on the specific reaction conditions and the stoichiometry of the reactants. For example, the reaction of chromium selenide with selenium dioxide can produce higher-order chromium selenides, such as Cr₂Se₃ and Cr₇Se₈ .
Comparación Con Compuestos Similares
Chromium selenide is part of a large family of chromium-based chalcogenides, which exhibit various interesting physical properties with a wide variation in electrical and magnetic properties . Similar compounds include Cr₇Se₈, Cr₃Se₄, Cr₀.₆₈Se, Cr₂Se₃, and Cr₅Se₈ . These compounds differ in their chromium vacancies and stacking along the c-axis . Chromium selenide is unique due to its ferromagnetic properties when synthesized as a single atomic layer .
Propiedades
IUPAC Name |
selanylidenechromium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZCKRKEVWSRGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cr]=[Se] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrSe | |
| Record name | chromium(II) selenide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Chromium(II)_selenide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001014274 | |
| Record name | Chromium(II) selenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001014274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12053-13-3 | |
| Record name | Chromium selenide (CrSe) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12053-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chromium selenide (CrSe) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012053133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromium selenide (CrSe) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chromium(II) selenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001014274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chromium selenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.805 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the common stoichiometries of Chromium Selenide?
A1: Research highlights several Chromium Selenide compositions, including CrSe2 [, , ], Cr2Se3 [, , , , ], Cr3Se4 [], Cr5Se8 [, ], and more complex forms like Cr2Sn3Se7 [] and Na0.34Cr1.15Se2 [].
Q2: What crystal structures have been observed in Chromium Selenide?
A2: Chromium Selenides exhibit structural diversity. Cr2Se3 adopts a rhombohedral structure [], while Cr3Se4 crystallizes in the monoclinic system []. Cr5Se8 also displays a monoclinic structure with alternating full and metal-deficient layers [, ]. Thin films of Chromium Selenide have been grown epitaxially with hexagonal symmetry [].
Q3: How does the structure of Chromium Selenide influence its properties?
A3: The structure significantly impacts electronic and magnetic behavior. For instance, monolayer CrSe2 exhibits antiferromagnetism, while monolayer Cr2Se3 demonstrates ferromagnetism with a Curie temperature around 200 K []. Additionally, the presence of Cr vacancies and their ordering in Cr2Se3 influences its electronic and thermal properties [].
Q4: What is the role of stoichiometry in determining the properties of Chromium Selenides?
A4: Stoichiometry plays a crucial role. Studies on Cr2+xSe3 demonstrate a shift from p-type to n-type conductivity with increasing Cr content [, ]. This control over conductivity is vital for potential applications in thermoelectric devices.
Q5: Can you elaborate on the bonding and local structure in amorphous Chromium Selenides?
A5: In amorphous CrS3 and CrSe3, EXAFS studies reveal Chromium coordinated by six Sulfur or Selenium atoms, respectively []. CrS3 is formulated as CrIII(S−12)1.5, while CrSe3 is proposed as CrIV(Se−12)Se−II, suggesting different oxidation states of Chromium in these materials [].
Q6: What types of magnetic ordering are observed in Chromium Selenides?
A6: Chromium Selenides display diverse magnetic properties. Depending on the specific composition and structure, they can exhibit antiferromagnetism [, , , ], ferromagnetism [, , ], or more complex magnetic ordering like helical spin structures [].
Q7: How does temperature affect the magnetic behavior of Chromium Selenides?
A7: Temperature significantly influences magnetic ordering. For example, Cr2Se3 exhibits an antiferromagnetic transition around 43 K [], while monolayer Cr2Se3 shows ferromagnetism below ~70 K []. Some Chromium Selenides also display magnetic transitions near room temperature, as observed in CrSe1.00, CrSe1.04, and CrSe1.07 with breaks in susceptibility at 279 K, 271 K, and 232 K, respectively [].
Q8: What is the role of doping on the magnetic properties of Chromium Selenides?
A8: Doping can significantly alter the magnetic behavior. For example, Ta-doped ZnCr2Se4 retains the antiferromagnetic order of the parent compound but shows a reduced second critical field (Hc2), suggesting a competition between antiferromagnetic and ferromagnetic interactions [].
Q9: What are the common methods for synthesizing Chromium Selenides?
A9: Various synthesis techniques have been employed, including:
- Molecular Beam Epitaxy (MBE): For controlled growth of thin films [, ].
- Chemical Vapor Deposition (CVD): For large-scale synthesis of 2D materials [].
- Hydrothermal Synthesis: For nanoparticle production [].
- Solid-State Reaction: For bulk material synthesis [, ].
- Chemical Transport Reactions: For single crystal growth [, , ].
Q10: How are Chromium Selenides characterized to understand their structure and properties?
A10: Common characterization techniques include:
- X-ray Diffraction (XRD): To determine crystal structure and phase purity [, , ].
- Scanning Electron Microscopy (SEM): To examine surface morphology and microstructure [, , ].
- Transmission Electron Microscopy (TEM): For high-resolution imaging of the microstructure [].
- X-ray Photoelectron Spectroscopy (XPS): To analyze elemental composition and chemical states [].
- Scanning Tunneling Microscopy (STM): To study surface topography and electronic properties at the atomic scale [].
- Magnetic Susceptibility Measurements: To investigate magnetic ordering and transitions [, , ].
- Electrical Resistivity Measurements: To determine conductivity type and temperature dependence [, ].
Q11: What are the potential applications of Chromium Selenides?
A11: Research suggests potential applications in various fields:
- Thermoelectrics: Cr2Se3 and its derivatives show promise for converting heat energy into electrical energy [, , ].
- Spintronics: The diverse magnetic properties of Chromium Selenides make them attractive for spintronic devices, exploiting the spin of electrons for information storage and processing [, ].
- Optoelectronics: Chromium selenide thin films exhibit semiconducting properties and optical activity, making them suitable for optoelectronic applications, potentially in solar cells and sensors [, ].
- Cryogenic Temperature Sensors: Cr-Se flakes show potential for sensitive temperature measurements at cryogenic temperatures [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[p-(Dimethylamino)phenyl]lithium](/img/structure/B78415.png)
